molecular formula C13H11N3O6S B12002834 2-[(3,5-Dinitrothiophen-2-yl)amino]-3-phenylpropanoic acid CAS No. 37791-29-0

2-[(3,5-Dinitrothiophen-2-yl)amino]-3-phenylpropanoic acid

Cat. No.: B12002834
CAS No.: 37791-29-0
M. Wt: 337.31 g/mol
InChI Key: JQDKTSWFZUFLCP-UHFFFAOYSA-N
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Description

2-[(3,5-Dinitrothiophen-2-yl)amino]-3-phenylpropanoic acid is an organic compound that features a thiophene ring substituted with nitro groups and an amino group, linked to a phenylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-Dinitrothiophen-2-yl)amino]-3-phenylpropanoic acid typically involves the nitration of thiophene followed by amination and subsequent coupling with phenylpropanoic acid. The nitration of thiophene can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 3,5-dinitrothiophene is then subjected to amination using ammonia or an amine source under suitable conditions to yield 3,5-dinitrothiophen-2-amine .

The final step involves coupling the 3,5-dinitrothiophen-2-amine with phenylpropanoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors for nitration and amination steps, and large-scale coupling reactions using automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Dinitrothiophen-2-yl)amino]-3-phenylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3,5-Dinitrothiophen-2-yl)amino]-3-phenylpropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3,5-Dinitrothiophen-2-yl)amino]-3-phenylpropanoic acid involves its interaction with molecular targets through its nitro and amino groups. These functional groups can form hydrogen bonds, electrostatic interactions, and covalent bonds with biological macromolecules such as proteins and nucleic acids. The compound may inhibit enzyme activity or disrupt cellular processes by binding to active sites or interacting with cellular membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,5-Dinitrothiophen-2-yl)amino]-3-phenylpropanoic acid is unique due to the combination of the thiophene ring with nitro and amino groups, and the phenylpropanoic acid moiety. This unique structure imparts specific electronic and steric properties, making it valuable for diverse applications in research and industry .

Properties

37791-29-0

Molecular Formula

C13H11N3O6S

Molecular Weight

337.31 g/mol

IUPAC Name

2-[(3,5-dinitrothiophen-2-yl)amino]-3-phenylpropanoic acid

InChI

InChI=1S/C13H11N3O6S/c17-13(18)9(6-8-4-2-1-3-5-8)14-12-10(15(19)20)7-11(23-12)16(21)22/h1-5,7,9,14H,6H2,(H,17,18)

InChI Key

JQDKTSWFZUFLCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC2=C(C=C(S2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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